molecular formula C14H19NO2 B3339555 (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid CAS No. 1049982-00-4

(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid

Cat. No.: B3339555
CAS No.: 1049982-00-4
M. Wt: 233.31 g/mol
InChI Key: AVAZFOPXMYXDNT-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-(3-Phenylpropyl)pyrrolidine-2-carboxylic Acid (CAS 1049982-00-4) is a chiral pyrrolidine-based building block of significant value in medicinal chemistry and neuroscience research . With a defined stereochemistry and a molecular formula of C14H19NO2, this compound serves as a key intermediate in the design and synthesis of novel pharmaceutical agents . Its structural features make it particularly relevant for investigating the dopamine receptor system. Research indicates that derivatives of this scaffold are explored in the development of bitopic ligands for dopamine D2 and D3 receptors (D2R/D3R) . These ligands function as potent antagonists and are crucial tools for understanding neurological disorders and developing potential treatments . The compound is offered with a high purity level of 95% and is intended for use as a sophisticated synthetic intermediate . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14(17)13-9-12(10-15-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2,(H,16,17)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAZFOPXMYXDNT-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the 3-Phenylpropyl Group: This step involves the alkylation of the pyrrolidine ring at the 4-position using a suitable phenylpropyl halide under basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an appropriate precursor, such as an alcohol or an aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, nucleophiles,

Biological Activity

The compound (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid , also known as a chiral pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors, and its implications in drug development.

Molecular Characteristics

  • Molecular Formula : C11_{11}H13_{13}N O2_2
  • Molecular Weight : Approximately 233.31 g/mol
  • Structural Features : Contains a pyrrolidine ring with a phenylpropyl side chain and a carboxylic acid functional group.

Table 1: Structural Comparison with Related Compounds

Compound NameStructureKey Features
(2S,4R)-4-(3-methylphenyl)pyrrolidine-2-carboxylic AcidSimilar core structure with a methyl group on the phenyl ringPotentially different binding profiles due to steric effects
(2S,4R)-4-(n-butyl)pyrrolidine-2-carboxylic AcidAliphatic side chain instead of aromaticMay exhibit different pharmacokinetics
(2S,4R)-4-(3-chlorophenyl)pyrrolidine-2-carboxylic AcidChlorine substituent on phenyl ringAltered electronic properties affecting receptor interaction

Neurotransmitter Modulation

Research indicates that This compound acts as a modulator of neurotransmitter systems, particularly GABA receptors. Its chiral nature may enhance selective binding affinities, which is crucial for therapeutic applications in treating neurological disorders.

The compound's interaction with GABA receptors suggests it may influence inhibitory neurotransmission in the central nervous system. This modulation can potentially lead to therapeutic effects in conditions such as anxiety and epilepsy.

Enzyme Inhibition Potential

Studies have explored the compound's potential as an enzyme inhibitor. By selectively targeting specific enzymes, it may provide insights into cellular processes and lead to new therapeutic strategies. The structural similarity to L-proline enhances its relevance in protein interactions and enzyme modulation.

Case Studies and Research Findings

  • GABA Receptor Interaction Studies :
    • Several studies have demonstrated that this compound can effectively bind to GABA receptors, influencing their activity and potentially leading to anxiolytic effects.
    • Experimental data suggest that modifications in the phenylpropyl side chain can alter binding affinity and selectivity.
  • Therapeutic Implications :
    • The compound's potential role in treating neurological disorders has been highlighted in various pharmacological studies. It shows promise as a candidate for drug development aimed at enhancing GABAergic transmission.
  • Synthesis and Modifications :
    • Various synthetic routes have been developed to produce this compound while maintaining stereochemical integrity. These methods are crucial for optimizing yield and purity for further biological testing.

Table 2: Summary of Biological Activities

Activity TypeDescription
GABA Receptor ModulationInfluences inhibitory neurotransmission; potential anxiolytic effects
Enzyme InhibitionTargets specific enzymes; insights into cellular processes
Drug Development PotentialPromising candidate for neurological disorder treatments

Comparison with Similar Compounds

Key Insights :

  • The 3-phenylpropyl group enhances aromatic π-π interactions compared to aliphatic chains (e.g., n-pentyl) .
  • Methoxypropyl derivatives improve aqueous solubility but may reduce membrane permeability .
  • tert-Butoxy groups introduce steric hindrance, affecting reaction kinetics in peptide couplings .

Stereochemical Isomers

Stereochemistry at the 2- and 4-positions critically influences bioactivity and synthetic utility:

Compound Name Stereochemistry (2,4) Molecular Weight Distinguishing Features Reference
(2S,4R)-4-(3-Phenylpropyl)-pyrrolidine-2-carboxylic acid S, R 233.31 Predominant configuration in bioactive peptides
(R)-2-(3-Phenylpropyl)-pyrrolidine-2-carboxylic acid hydrochloride R, unspecified 269.77 Altered receptor binding due to 2R configuration
(2S,3S)-2-Phenyl-pyrrolidine-3-carboxylic acid S, S 205.24 Different substitution pattern; reduced side-chain flexibility

Key Insights :

  • The (2S,4R) configuration is preferred in proline-based inhibitors (e.g., angiotensin-converting enzyme analogs) due to optimal spatial alignment .
  • Inversion at the 2-position (e.g., 2R) may disrupt hydrogen-bonding networks in target binding .

Functional Derivatives

Compound Name Functional Modification Molecular Weight Applications Reference
Boc-(2S,4R)-4-(3-Phenylpropyl)-pyrrolidine-2-carboxylic acid Boc-protected carboxylic acid 333.42 Intermediate in solid-phase peptide synthesis
(2S,4R)-4-Hydroxy-pyrrolidine-2-carboxylic acid Hydroxy substitution at 4-position 159.14 Enhanced polarity; metal chelation capacity
(2S,4R)-1-(2-(3-Methylisoxazol-5-yl)acetyl)-pyrrolidine-2-carboxylic acid Isoxazolyl-acetyl side chain 294.29 Potential kinase inhibitor backbone

Key Insights :

  • Boc protection stabilizes the carboxylic acid during synthetic steps, enabling controlled deprotection .
  • Hydroxy or isoxazolyl modifications introduce hydrogen-bond donors/acceptors for targeted interactions .

Q & A

Basic Research Questions

Synthetic Routes and Stereochemical Control Q : What are the recommended synthetic strategies for (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid, particularly for stereochemical fidelity? A : Key steps include:

  • Protecting group strategies : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the carboxylic acid and amine functionalities during synthesis. For example, Boc protection was employed in analogous pyrrolidine derivatives to prevent side reactions .
  • Coupling reagents : Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU can facilitate amide bond formation with minimal racemization .
  • Stereochemical control : Chiral auxiliaries or enzymatic resolution may ensure the (2S,4R) configuration. For example, diastereomeric crystallization was used in related compounds to isolate the desired stereoisomer .

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
Carboxylic Acid ProtectionBoc anhydride, DIEA, CH₂Cl₂99%
DeprotectionTBAF in THF92%
Final PurificationReverse-phase HPLC>98%

Analytical Validation of Purity and Structure Q : Which analytical techniques are critical for confirming the structure and purity of this compound? A :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying stereochemistry and functional groups. For instance, vicinal coupling constants (J values) in pyrrolidine derivatives confirm ring puckering and substituent orientation .
  • HPLC : Chiral stationary phases (e.g., amylose-based columns) resolve enantiomers and quantify enantiomeric excess (ee). Purity ≥97% is achievable via gradient elution .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects impurities .

Advanced Research Questions

Resolving Data Contradictions in Stereochemical Assignments Q : How can researchers address discrepancies between computational predictions and experimental data (e.g., optical rotation)? A :

  • X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis, as demonstrated for (2S,3R,4R,5R)-dihydroxypyrrolidine derivatives .
  • Comparative NMR Analysis : Compare experimental shifts with density functional theory (DFT)-calculated chemical shifts for key protons .
  • Dynamic NMR (DNMR) : Assess conformational flexibility causing anomalous optical rotation values .

Optimizing Multi-Step Synthesis for Scalability Q : What parameters are critical for scaling up synthesis while maintaining yield and stereopurity? A :

  • Temperature Control : Exothermic reactions (e.g., Grignard additions) require slow reagent addition at –78°C to prevent racemization .
  • Catalyst Selection : Palladium or copper catalysts improve coupling efficiency in arylations, as seen in 4-substituted pyrrolidines .
  • Workflow Design : Use flow chemistry for intermediates prone to degradation (e.g., SEM esters) to enhance reproducibility .

Table 2 : Troubleshooting Common Synthesis Challenges

IssueSolutionReference
Low Coupling EfficiencySwitch from EDCI/HOBt to HATU/DIPEA
Deprotection Side ReactionsUse TBAF instead of harsh acids (e.g., TFA)

Evaluating Biological Activity and Structure-Activity Relationships (SAR) Q : How can researchers design experiments to explore this compound’s potential as a protease inhibitor or receptor modulator? A :

  • Enzyme Assays : Test inhibition against cysteine proteases (e.g., cathepsin B) using fluorogenic substrates, as done for structurally related pyrrolidine carboxamides .
  • Molecular Docking : Model interactions with target proteins (e.g., glutamate receptors) using software like AutoDock Vina, referencing known co-crystal structures .
  • SAR Studies : Synthesize analogs with modified phenylpropyl chains or carboxylate bioisosteres to assess functional group contributions .

Methodological Considerations

  • Safety Protocols : Despite low acute toxicity (per SDS data for analogs), handle with gloves/PPE due to potential irritancy .
  • Data Reproducibility : Document reaction pH and solvent purity, as trace water can hydrolyze SEM esters or Boc groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.